Cas no 2098078-85-2 (3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one)
![3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one structure](https://www.kuujia.com/scimg/cas/2098078-85-2x500.png)
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
- 3-(azetidin-3-yl)-6-fluoro-1,2,3-benzotriazin-4-one
- 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
-
- Inchi: 1S/C10H9FN4O/c11-6-1-2-9-8(3-6)10(16)15(14-13-9)7-4-12-5-7/h1-3,7,12H,4-5H2
- InChI Key: NKDPZNPVTOJLAJ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(N(C1CNC1)N=N2)=O
Computed Properties
- Exact Mass: 220.07603909 g/mol
- Monoisotopic Mass: 220.07603909 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Molecular Weight: 220.20
- Topological Polar Surface Area: 57.1
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1225-0.5g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-1225-0.25g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A218026-1g |
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3h)-one |
2098078-85-2 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-1225-5g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A218026-100mg |
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3h)-one |
2098078-85-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-1225-1g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-1225-2.5g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-1225-10g |
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one |
2098078-85-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A218026-500mg |
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3h)-one |
2098078-85-2 | 500mg |
$ 365.00 | 2022-06-08 |
3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one Related Literature
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Introduction to 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one (CAS No. 2098078-85-2) in Modern Chemical Biology and Medicinal Chemistry
The compound 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one, identified by its CAS number 2098078-85-2, represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. This molecule, featuring a benzo[d][1,2,3]triazine core appended with an azetidine moiety and a fluorine substituent, has garnered significant attention in the field of medicinal chemistry due to its structural complexity and potential biological activity. The benzo[d][1,2,3]triazine scaffold is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, while the incorporation of an azetidine ring introduces conformational constraints that can modulate binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of this compound with unprecedented precision. The presence of the fluorine atom at the 6-position of the triazine ring is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding interactions, and modulate pharmacokinetic profiles. In particular, fluorinated aromatic compounds have been extensively studied for their role in developing kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The azetidin-3-yl group further contributes to the molecule's complexity by introducing a seven-membered nitrogen-containing heterocycle, which is known to exhibit significant bioactivity in various therapeutic areas.
The synthesis of 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the azetidine ring typically involves cyclization reactions or nucleophilic substitution strategies, while the fluorination step often employs metal-catalyzed cross-coupling reactions or direct fluorination reagents. These synthetic methodologies are critical for achieving the desired molecular architecture and ensuring that the compound retains its intended biological properties. Advances in green chemistry have also influenced the synthesis of this compound, with researchers exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption.
In terms of biological activity, preliminary studies on 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one have revealed promising results in several therapeutic areas. The benzo[d][1,2,3]triazine core has been shown to exhibit inhibitory effects on various enzymes and receptors involved in inflammation and cancer progression. For instance, derivatives of this scaffold have demonstrated potent activity against cyclooxygenase (COX) enzymes and Janus kinases (JAKs), which are key targets in the development of anti-inflammatory and anticancer drugs. Additionally, the fluorine atom has been shown to enhance binding affinity to certain protein targets by improving hydrophobic interactions and electronic tuning of the molecule.
The incorporation of the azetidin-3-yl group has also been associated with unique pharmacological properties. Azetidine derivatives are known for their ability to modulate G-protein coupled receptors (GPCRs) and ion channels, which are critical targets in neurological disorders such as depression, anxiety, and epilepsy. Preclinical studies suggest that compounds containing azetidine moieties may exhibit enhanced receptor selectivity and reduced side effects compared to traditional scaffolds. Furthermore, the structural rigidity provided by the azetidine ring can improve drug-like properties such as solubility and bioavailability, making it an attractive moiety for drug development.
Recent research has also explored the potential applications of 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one in combination therapies. The ability of this compound to interact with multiple biological targets suggests that it may be effective when used in conjunction with other drugs or therapeutic modalities. For example, its inhibitory effects on both COX enzymes and kinases could make it a valuable component in multimodal cancer therapies that target both inflammation and tumor growth. Similarly, its potential interaction with GPCRs could make it useful in combination with existing treatments for neurological disorders.
The development of novel synthetic methodologies has further enhanced the accessibility of this compound for research purposes. Continuous flow chemistry techniques have enabled researchers to produce complex molecules like 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one more efficiently and cost-effectively than traditional batch processing methods. Additionally, advances in automated synthesis platforms have allowed for rapid screening of thousands of derivatives to identify lead compounds with optimized biological activity. These innovations are crucial for accelerating drug discovery efforts and bringing new therapeutic agents to market more quickly.
The future prospects for 3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are promising as researchers continue to explore its potential applications in medicine. Ongoing studies are focused on elucidating its mechanism of action at a molecular level and identifying new therapeutic indications where it may be effective. Additionally, collaborations between academic institutions,pharmaceutical companies,and biotechnology firms are expected to drive further innovation in this area,leading to novel drug candidates based on this scaffold.
2098078-85-2 (3-(Azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one) Related Products
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 68551-17-7(Isoalkanes, C10-13)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)



